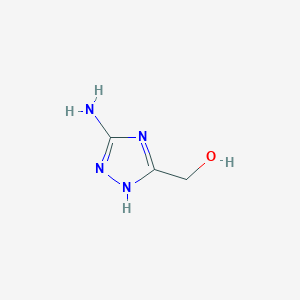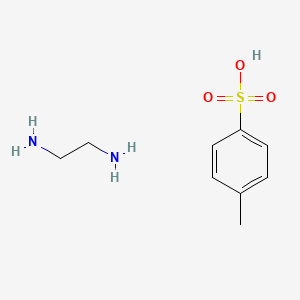
2-Oxo-2-(4-phenylphenyl)acetic acid
Vue d'ensemble
Description
2-Oxo-2-(4-phenylphenyl)acetic acid is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.23 . It is a powder that should be stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for 2-Oxo-2-(4-phenylphenyl)acetic acid is1S/C14H10O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,16,17) . This indicates the presence of 14 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
2-Oxo-2-(4-phenylphenyl)acetic acid is a powder with a melting point of 170-175°C . It should be stored in a dry, room temperature environment .Applications De Recherche Scientifique
1. Asymmetric Hydrogenation and Synthesis
(Zhu et al., 2010) explored the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids using a Ru catalyst. This process yields 2-hydroxy-4-arylbutanoic acids, which are significant as intermediates in the synthesis of ACE inhibitors. The study demonstrated better enantioselectivity and efficiency for 2-oxo-4-phenylbutanoic acid, indicating its potential in synthesizing common intermediates for important medications.
2. Oxidation Studies
Research conducted by (Yogananth & Mansoor, 2015) investigated the oxidation of 4-oxo-4-phenyl butanoic acid byTripropylammonium fluorochromate in an acetic acid-water medium. This reaction was found to be first order in terms of the reactants and acid. The findings contribute to our understanding of the kinetics and mechanisms involved in the oxidation of similar organic compounds, highlighting the role of 4-oxo acids in these processes.
3. X-Ray Crystallographic Study
In the field of organometallic chemistry, (Takeuchi et al., 2003) conducted an X-ray crystallographic study of compounds including 2-(2-phenyl-5-oxo-1,3,2-oxathiagermolan-2-ylthio)acetic acid. The study focused on the structural determination of pentacoordinated organogermanium compounds, showing that the presence of an oxygen atom δ to the germanium atom forms a five-membered ring, indicating the significance of 4-oxo acids in the structure of complex organometallic molecules.
4. Kinetic and Thermodynamic Aspects
Another study on the oxidation of 4-oxo-4-phenyl butanoic acid was conducted by (Vannamuthu et al., 2015), examining the kinetics and thermodynamics of its reaction with benzimidazolium fluorochromate in an acetic acid-water medium. The study proposed a mechanism based on the reaction order and the effect of solvent medium, contributing to a deeper understanding of the behavior of 4-oxo acids under different chemical conditions.
5. Vibrational Analysis and Quantum Chemical Computation
The study by (Bell & Dhas, 2019) focused on the vibrational spectral analysis and quantum chemical computation of [(4-Hydroxyphenyl)amino] (oxo) acetic acid. They used MP2 level calculations to understand the equilibrium geometry, bonding features, and vibrational wavenumbers, highlighting the utility of computational methods in understanding the properties of oxo-acetic acid derivatives.
Safety And Hazards
The safety information for 2-Oxo-2-(4-phenylphenyl)acetic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFCZRDAUHIVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280297 | |
| Record name | 2-oxo-2-(4-phenylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(4-phenylphenyl)acetic acid | |
CAS RN |
5449-21-8 | |
| Record name | 5449-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxo-2-(4-phenylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















